4-(2,4-Dichlorophenyl)-1H-pyrazole
Description
4-(2,4-Dichlorophenyl)-1H-pyrazole is a heterocyclic aromatic compound featuring a pyrazole core substituted with a 2,4-dichlorophenyl group. This scaffold is notable for its bioactivity, particularly in targeting enzymes such as EGFR (epidermal growth factor receptor). Derivatives of this compound, such as 3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl-4-phenylthiazole (IC₅₀ = 145.1 ± 2.0 nM) and 4-(4-chlorophenyl)-2-(3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (IC₅₀ = 114.2 ± 0.4 nM), demonstrate potent EGFR inhibition, highlighting the critical role of the dichlorophenyl group in enhancing binding affinity .
The 2,4-dichlorophenyl moiety contributes to electron-withdrawing effects, which stabilize molecular interactions with hydrophobic enzyme pockets. This structural feature is frequently exploited in medicinal chemistry to improve pharmacokinetic properties and target specificity.
Properties
CAS No. |
1267753-86-5 |
|---|---|
Molecular Formula |
C9H6Cl2N2 |
Molecular Weight |
213.06 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-1H-pyrazole |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-1-2-8(9(11)3-7)6-4-12-13-5-6/h1-5H,(H,12,13) |
InChI Key |
GXXULLNMANOAKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CNN=C2 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CNN=C2 |
Origin of Product |
United States |
Scientific Research Applications
Anti-inflammatory Activity
Numerous studies have reported the anti-inflammatory properties of pyrazole derivatives, including 4-(2,4-Dichlorophenyl)-1H-pyrazole. For instance:
- In Vivo Studies : Research has indicated that compounds similar to 4-(2,4-Dichlorophenyl)-1H-pyrazole exhibit significant anti-inflammatory effects in carrageenan-induced rat paw edema models, showcasing their potential as alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .
- Mechanism of Action : The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis .
Antimicrobial Activity
The antimicrobial efficacy of 4-(2,4-Dichlorophenyl)-1H-pyrazole has been explored against various pathogens:
- Bacterial Inhibition : Studies have demonstrated that pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity compared to standard antibiotics .
- Fungal Activity : In addition to bacterial activity, some derivatives have shown antifungal properties against species such as Candida albicans, making them candidates for treating fungal infections .
Anticancer Properties
The anticancer potential of pyrazole compounds is a burgeoning area of research:
- Cell Line Studies : Recent investigations have identified that 4-(2,4-Dichlorophenyl)-1H-pyrazole and its derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds have shown selective toxicity towards leukemia and breast cancer cell lines, with IC50 values indicating their effectiveness .
- Mechanisms : The anticancer mechanisms are believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including modulation of signaling proteins involved in cancer progression .
Case Studies and Research Findings
Comparison with Similar Compounds
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Structure : Incorporates a carboxamide group and a 3-pyridylmethyl substituent.
- However, steric hindrance from the pyridylmethyl group could reduce cellular permeability compared to simpler dichlorophenyl derivatives .
5-Chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole
- Structure : Features a sulfanyl-methyl linker and a 2,4-dichlorophenyl group.
- However, this modification may also reduce metabolic stability due to susceptibility to oxidation .
Comparative Pharmacological Profiles
- Electron-Withdrawing vs. Electron-Donating Groups : Dichlorophenyl and nitro substituents (e.g., in ) enhance electrophilicity, favoring interactions with nucleophilic enzyme residues. In contrast, methoxy groups (e.g., in ) provide electron-donating effects, which may reduce binding affinity but improve solubility.
- Hybrid Structures : Thiazole-pyrazole hybrids (e.g., ) exhibit synergistic effects, combining the planar thiazole ring’s π-π stacking capability with the dichlorophenyl group’s hydrophobic interactions.
Structural and Crystallographic Insights
- Dihedral Angles : In 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole , the dihedral angle between pyrazole rings is 73.43°, indicating significant conformational flexibility. This contrasts with the rigid planar structure of 4-(2,4-dichlorophenyl)-1H-pyrazole, which favors flat binding to enzyme active sites .
- Crystal Packing : Weak C–H⋯O/N hydrogen bonds stabilize the crystal lattice of nitro-substituted derivatives (e.g., ), whereas dichlorophenyl derivatives rely on van der Waals interactions due to the absence of strong hydrogen-bonding groups .
Preparation Methods
General Synthetic Strategy for Pyrazole Derivatives
Pyrazoles, including substituted derivatives such as 4-(2,4-Dichlorophenyl)-1H-pyrazole, are typically synthesized via cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or ketones. The key steps generally include:
- Formation of a 2-pyrazoline intermediate by reaction of hydrazine or hydrazine hydrate with an α,β-unsaturated ketone or aldehyde.
- Dehydrogenation of the 2-pyrazoline intermediate to yield the aromatic pyrazole ring.
This approach allows incorporation of various substituents (e.g., aryl groups such as 2,4-dichlorophenyl) into the pyrazole structure by selecting appropriate starting ketones or aldehydes.
Specific Preparation Method for 4-(2,4-Dichlorophenyl)-1H-pyrazole
Starting Materials and Reaction Conditions
- Starting ketone: 2,4-dichlorophenyl-substituted vinyl ketones or analogous α,β-unsaturated ketones bearing the 2,4-dichlorophenyl moiety.
- Hydrazine source: Hydrazine hydrate or substituted hydrazines.
- Catalyst: Iodine compounds (iodide catalysts) are used to facilitate dehydrogenation.
- Acid medium: Sulfuric acid of specified concentration is used to promote cyclization and dehydrogenation.
- Temperature: The reaction mixture is heated to a controlled temperature (T °C) for several hours.
- Water removal: Water formed during the reaction is continuously distilled off to drive the reaction forward.
The reaction is typically performed by adding the ketone, hydrazine hydrate, and iodine catalyst simultaneously or sequentially to sulfuric acid under cooling, followed by heating with water removal.
Reaction Mechanism Overview
- Cyclization: Hydrazine reacts with the α,β-unsaturated ketone to form a 2-pyrazoline intermediate.
- Dehydrogenation: The intermediate is oxidized (dehydrogenated) in situ by the iodine catalyst to form the aromatic pyrazole ring.
- Isolation: After completion, the reaction mixture is neutralized (e.g., with sodium hydroxide or ammonia), and the pyrazole derivative is extracted with an inert organic solvent.
- Purification: The crude pyrazole is dried and purified by recrystallization or distillation to achieve 85-95% purity or higher.
Detailed Reaction Parameters and Yields
| Parameter | Typical Value / Range |
|---|---|
| Sulfuric acid strength | c % by weight (varies; typically concentrated) |
| Iodine catalyst loading | mol % relative to hydrazine (low mol %) |
| Reaction temperature | T °C (typically moderate heating, e.g., 80-120°C) |
| Reaction time | t hours (varies; often several hours) |
| Purity after extraction | 85-95% before recrystallization/distillation |
| Yield | y % based on hydrazine or ketone used (typically high) |
Workup and Purification
- The reaction mixture is cooled after completion.
- Neutralization is performed using bases such as sodium hydroxide solution or ammonia.
- The neutralized mixture is extracted multiple times with an inert, water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
- The organic extracts are dried over sodium sulfate or similar drying agents.
- Evaporation of the solvent yields crude 4-(2,4-Dichlorophenyl)-1H-pyrazole.
- Further purification by recrystallization or vacuum distillation enhances purity.
Research Findings and Advantages of the Method
- The described method allows for high selectivity and good yields of pyrazole derivatives.
- The use of iodine as a catalyst enables efficient dehydrogenation without harsh oxidants.
- Continuous removal of water shifts the equilibrium toward product formation.
- The process is adaptable to various substituents on the pyrazole ring, including halogenated phenyl groups such as 2,4-dichlorophenyl.
- Recycling of hydrogen iodide formed during the reaction enhances sustainability and cost-efficiency.
Summary Table of Preparation Method
| Step | Description | Notes |
|---|---|---|
| 1. Reactant mixing | Combine 2,4-dichlorophenyl vinyl ketone, hydrazine hydrate, iodine catalyst, sulfuric acid | Reactants added simultaneously or sequentially |
| 2. Heating and water removal | Heat mixture at T °C, distill off water continuously | Drives reaction forward |
| 3. Cooling | Cool reaction mixture | Prepares for neutralization |
| 4. Neutralization | Add sodium hydroxide or ammonia to neutralize acid | Prevents decomposition, facilitates extraction |
| 5. Extraction | Extract pyrazole with inert organic solvent | Multiple extractions improve yield |
| 6. Drying and evaporation | Dry organic layer and evaporate solvent | Yields crude pyrazole |
| 7. Purification | Recrystallization or distillation | Achieves high purity (>95%) |
Q & A
Q. What are the recommended synthetic routes for 4-(2,4-Dichlorophenyl)-1H-pyrazole and its derivatives?
Methodological Answer: Synthesis of 4-(2,4-Dichlorophenyl)-1H-pyrazole derivatives typically involves:
- Condensation reactions : For example, coupling 2,4-dichlorophenyl groups with pyrazole precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Mannich reactions : Introducing aminoalkyl groups via reaction with formaldehyde and secondary amines, as demonstrated in the synthesis of structurally related pyrazole derivatives .
- Multi-step strategies : Starting from aryl alcohols (e.g., 5-phenyl-1-pentanol) to build the pyrazole core, followed by halogenation or functionalization at specific positions .
Q. What spectroscopic techniques are critical for characterizing 4-(2,4-Dichlorophenyl)-1H-pyrazole derivatives?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and electronic environments (e.g., δ 8.99 ppm for pyrazole protons in DMSO-d) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formulas (e.g., [M + H] = 281.0363 for a dichlorophenyl-pyrazole analog) .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identification of functional groups (e.g., ν 1629–1552 cm for C=N/C=C stretching) .
Q. What safety precautions are necessary when handling 4-(2,4-Dichlorophenyl)-1H-pyrazole derivatives?
Methodological Answer: General precautions include:
- Personal protective equipment (PPE) : Lab coats, gloves, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
- Storage : Keep in airtight containers away from light and moisture to prevent decomposition .
- Emergency protocols : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 4-(2,4-Dichlorophenyl)-1H-pyrazole analogs?
Methodological Answer: Contradictions may arise from variations in:
- Assay conditions : Standardize in vitro models (e.g., 3D cell cultures for parasite studies) to improve reproducibility .
- Structural analogs : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) using structure-activity relationship (SAR) studies .
- Dose-response curves : Validate activity thresholds across multiple concentrations to identify false positives/negatives .
Q. What computational methods are employed to predict the binding affinity of 4-(2,4-Dichlorophenyl)-1H-pyrazole derivatives to biological targets?
Methodological Answer: Common approaches include:
- Molecular docking : Simulate interactions with target proteins (e.g., cannabinoid receptors) using software like AutoDock or Schrödinger .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .
- Pharmacophore modeling : Identify critical functional groups (e.g., dichlorophenyl moieties) for target engagement .
Q. How does crystallographic data inform the structural optimization of pyrazole derivatives like 4-(2,4-Dichlorophenyl)-1H-pyrazole?
Methodological Answer: Single-crystal X-ray diffraction provides:
- Bond lengths/angles : Confirm regiochemistry (e.g., C–C bond lengths ~1.39–1.47 Å in pyrazole rings) .
- Intermolecular interactions : Hydrogen bonding or π-stacking patterns that influence stability and solubility .
- Conformational analysis : Guide substitutions to avoid steric clashes in active sites (e.g., methoxy vs. trifluoromethyl groups) .
Q. What strategies are effective in improving the yield of multi-step syntheses involving 4-(2,4-Dichlorophenyl)-1H-pyrazole intermediates?
Methodological Answer: Optimization strategies include:
- Catalyst screening : Use Pd/Cu catalysts for cross-coupling steps to enhance efficiency .
- Solvent selection : Polar solvents (e.g., acetonitrile) for halogenation steps to reduce side reactions .
- Purification techniques : Flash chromatography or recrystallization to isolate intermediates with ≥95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
